[2,2'-Bipyridine]-5,5'-dicarbaldehyde has been explored as a building block in the synthesis of metal-organic frameworks (MOFs) []. MOFs are a class of porous materials with tunable structures and properties, making them attractive for various applications. The presence of both the pyridine and aldehyde groups in [2,2'-bipyridine]-5,5'-dicarbaldehyde allows it to coordinate with metal ions and form stable MOF structures [].
Studies have shown that MOFs constructed using [2,2'-bipyridine]-5,5'-dicarbaldehyde exhibit promising properties for:
The ability of [2,2'-bipyridine]-5,5'-dicarbaldehyde to chelate (form a complex with) metal ions makes it a valuable tool in coordination chemistry research. The presence of the two aldehyde groups allows for further functionalization through reactions like condensation or imine formation, enabling the creation of diverse and tunable metal complexes. These complexes can be studied for their:
[2,2'-Bipyridine]-5,5'-dicarbaldehyde can be employed as a starting material for the synthesis of other organic compounds. The aldehyde functionalities can participate in various reactions, such as:
[2,2'-Bipyridine]-5,5'-dicarbaldehyde is a chemical compound with the molecular formula C12H8N2O2 and a molecular weight of 212.2 g/mol. It is characterized by two pyridine rings connected by a carbon-carbon bond, with aldehyde groups at the 5 and 5' positions of the bipyridine structure. This compound is known for its covalent properties and has been studied for its biological and chemical reactivity, particularly in coordination chemistry and medicinal applications .
These reactions are crucial for synthesizing various derivatives and complexes that exhibit distinct properties .
Research indicates that [2,2'-Bipyridine]-5,5'-dicarbaldehyde exhibits significant biological activities:
Several methods exist for synthesizing [2,2'-Bipyridine]-5,5'-dicarbaldehyde:
[2,2'-Bipyridine]-5,5'-dicarbaldehyde has diverse applications across various fields:
Interaction studies involving [2,2'-Bipyridine]-5,5'-dicarbaldehyde primarily focus on its coordination with metal ions and biological macromolecules:
Several compounds share structural similarities with [2,2'-Bipyridine]-5,5'-dicarbaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Contains carboxylic acid groups at different positions | Enhanced solubility and different binding properties |
| 5,5'-Diformyl-2,2'-bipyridyl | Similar aldehyde functionality | Potentially different reactivity due to steric factors |
| 6-(5-formylpyridin-2-yl)pyridine-3-carbaldehyde | Contains additional pyridine ring | Offers different coordination modes due to extra nitrogen |
The uniqueness of [2,2'-Bipyridine]-5,5'-dicarbaldehyde lies in its specific arrangement of functional groups which influences its reactivity patterns and biological activities compared to these similar compounds. Its dual aldehyde functionality allows for versatile synthetic pathways and interaction capabilities that are not present in its analogs .
Irritant